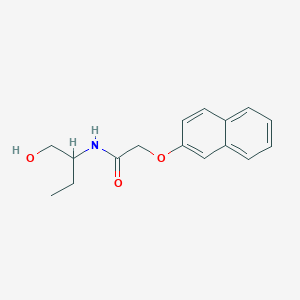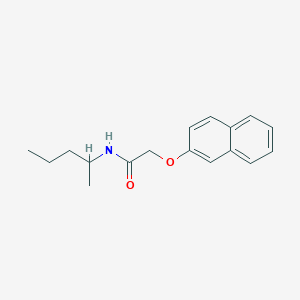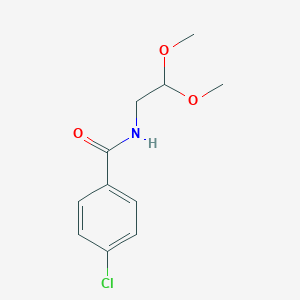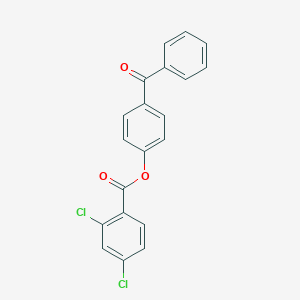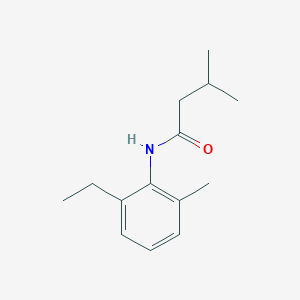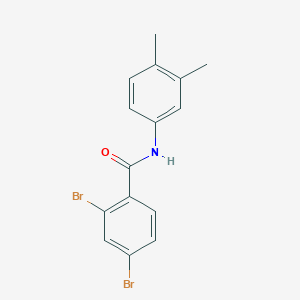
2,4-dibromo-N-(3,4-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the death of cancer cells and may also prevent the development of new tumors.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of tumor cells. The compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide is its high yield in synthesis. This makes it a cost-effective reagent for use in organic synthesis and other laboratory experiments. However, the compound is also highly toxic and must be handled with care. Additionally, its potential applications in scientific research are still being explored, and more studies are needed to fully understand its mechanisms of action and potential limitations.
Direcciones Futuras
There are many potential future directions for research on 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide. One area of focus is the development of new pharmaceuticals based on the compound's anti-cancer properties. Additionally, further studies are needed to fully understand the compound's mechanisms of action and potential applications in other areas of scientific research. Finally, research on the compound's toxicity and safety profile is also important to ensure its safe use in laboratory experiments and potential future applications.
Métodos De Síntesis
The synthesis of 2,4-dibromo-N-(3,4-dimethylphenyl)benzamide is typically achieved through the reaction of 3,4-dimethylphenylamine with 2,4-dibromobenzoyl chloride in the presence of a base such as pyridine. This reaction produces the desired compound in high yield.
Aplicaciones Científicas De Investigación
2,4-dibromo-N-(3,4-dimethylphenyl)benzamide has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as well as in the development of new pharmaceuticals. The compound has also been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.
Propiedades
Fórmula molecular |
C15H13Br2NO |
|---|---|
Peso molecular |
383.08 g/mol |
Nombre IUPAC |
2,4-dibromo-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(16)8-14(13)17/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
HIGMJEBCLOXQFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




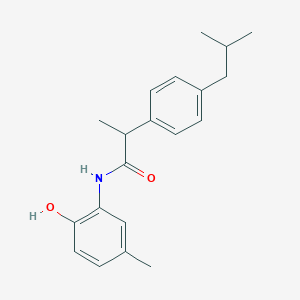
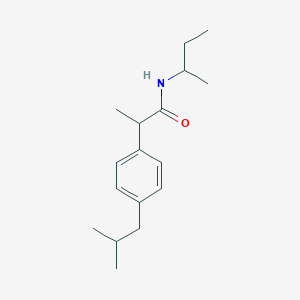
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
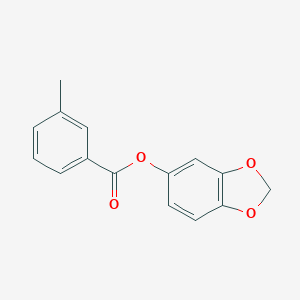
![4-({4-[(3-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 3-methylbenzoate](/img/structure/B290815.png)

